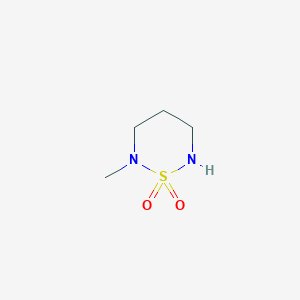

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Description

BenchChem offers high-quality 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHKRQLBBUNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435223 | |

| Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137830-77-4 | |

| Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed synthesis mechanism for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines a plausible and chemically sound synthetic pathway based on established methodologies for the formation of cyclic sulfamides.

Proposed Synthesis Mechanism

The synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is proposed to proceed via a two-step reaction sequence involving the key starting material, N-Methyl-1,3-propanediamine. This diamine possesses both a primary and a secondary amine, the differential reactivity of which can be exploited for a regioselective cyclization. The overall transformation involves the formation of a sulfamide bond followed by an intramolecular cyclization to yield the desired six-membered heterocyclic ring.

The proposed two-step mechanism is as follows:

-

Formation of the Sulfamoyl Chloride Intermediate: The synthesis is initiated by the reaction of N-Methyl-1,3-propanediamine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent. The primary amine, being more nucleophilic and less sterically hindered than the secondary amine, will preferentially attack the sulfuryl chloride. This results in the formation of an N-(3-(methylamino)propyl)sulfamoyl chloride intermediate. This step is typically carried out at low temperatures to control the reactivity of the sulfuryl chloride and minimize side reactions.

-

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic substitution. In the presence of a base, the secondary amine of the sulfamoyl chloride intermediate is deprotonated, enhancing its nucleophilicity. The resulting amide anion then attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride ion and leading to the formation of the 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide ring.

The overall reaction can be summarized in the following scheme:

Figure 1: Proposed two-step synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These are based on standard procedures for the synthesis of cyclic sulfamides and may require optimization for the specific substrate.

Step 1: Synthesis of N-(3-(methylamino)propyl)sulfamoyl chloride

Materials:

-

N-Methyl-1,3-propanediamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Nitrogen or Argon atmosphere

Procedure:

-

A solution of N-Methyl-1,3-propanediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the cooled solution of the diamine with vigorous stirring. The temperature should be maintained below 5 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude N-(3-(methylamino)propyl)sulfamoyl chloride, which may be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (Intramolecular Cyclization)

Materials:

-

Crude N-(3-(methylamino)propyl)sulfamoyl chloride

-

Sodium hydride (NaH) or another strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or other suitable inert solvent

-

Nitrogen or Argon atmosphere

Procedure:

-

A suspension of sodium hydride (1.2 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.

-

The crude N-(3-(methylamino)propyl)sulfamoyl chloride from Step 1 is dissolved in anhydrous THF.

-

The solution of the sulfamoyl chloride is added dropwise to the suspension of sodium hydride at 0 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Data Presentation

As this is a proposed synthesis, experimental quantitative data is not available. However, the following table outlines the expected inputs and outputs for this synthetic pathway.

| Parameter | Step 1: Sulfamoylation | Step 2: Cyclization |

| Starting Material | N-Methyl-1,3-propanediamine | N-(3-(methylamino)propyl)sulfamoyl chloride |

| Reagents | Sulfuryl chloride, Triethylamine | Sodium hydride |

| Solvent | Dichloromethane | Tetrahydrofuran |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 13-18 hours | 12-24 hours |

| Product | N-(3-(methylamino)propyl)sulfamoyl chloride | 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide |

| Expected Yield | ~70-90% (crude) | ~50-70% (after purification) |

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Figure 2: Logical workflow for the synthesis.

Disclaimer: The synthesis mechanism and experimental protocols described in this document are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. Actual experimental conditions may require optimization, and all procedures should be carried out with appropriate safety precautions in a controlled laboratory setting.

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (CAS No: 137830-77-4). Due to the limited availability of experimental data in peer-reviewed literature, this document summarizes fundamental molecular identifiers and highlights general synthetic approaches applicable to this class of compounds. The guide also addresses the current gap in experimental data for key physicochemical parameters and the absence of defined biological pathways for this specific molecule.

Introduction

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic organic compound. The core structure, a saturated six-membered ring containing one sulfur and two nitrogen atoms, with the sulfur atom in a dioxide oxidation state, places it within the family of thiadiazinane dioxides. The presence of a methyl group on one of the nitrogen atoms distinguishes this particular derivative. Compounds within the broader class of thiadiazine dioxides have been explored for various applications in medicinal chemistry. However, specific data for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide remains scarce in publicly accessible scientific literature.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 137830-77-4 | [1][2] |

| Molecular Formula | C₄H₁₀N₂O₂S | [1] |

| Molecular Weight | 150.2 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is not explicitly described in the reviewed literature. However, general synthetic strategies for the 1,2,6-thiadiazinane 1,1-dioxide core and its subsequent N-alkylation can be inferred.

General Synthesis of the 1,2,6-Thiadiazinane 1,1-Dioxide Core

The formation of the 1,2,6-thiadiazinane 1,1-dioxide ring system can be conceptualized through a cyclization reaction. A plausible general workflow is outlined below.

Caption: Generalized workflow for the synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core.

N-Methylation

The introduction of the methyl group at the N-2 position would typically be achieved through an N-alkylation reaction. This involves treating the parent 1,2,6-thiadiazinane 1,1-dioxide with a suitable methylating agent in the presence of a base.

Caption: General workflow for the N-methylation of the 1,2,6-thiadiazinane 1,1-dioxide core.

Signaling Pathways and Biological Activity

There is no available information in the public domain regarding the specific biological activity or associated signaling pathways for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. Research into the biological effects of this compound would be necessary to elucidate any potential mechanisms of action or therapeutic applications.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. While fundamental molecular identifiers are established, there is a notable absence of experimentally determined physicochemical data and detailed synthetic protocols. Furthermore, the biological activity and potential signaling pathways of this compound remain uninvestigated. This document highlights the need for further experimental research to fully characterize this molecule and explore its potential applications in drug discovery and development. Future studies should focus on the synthesis, purification, and comprehensive physicochemical and pharmacological profiling of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

References

An In-depth Technical Guide to 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

CAS Number: 137830-77-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of data specific to this molecule, this guide draws upon information available for the broader class of 1,2,6-thiadiazinane 1,1-dioxides and related derivatives to provide a foundational understanding of its synthesis, potential biological activities, and areas for future research.

Chemical and Physical Properties

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is a saturated six-membered heterocyclic compound containing a sulfonyl group and two nitrogen atoms, with a methyl group substitution on one of the nitrogens.

| Property | Value | Source |

| CAS Number | 137830-77-4 | [1] |

| Molecular Formula | C₄H₁₀N₂O₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Canonical SMILES | CN1CCCS(=O)(=O)N1 | - |

| Physical Description | Solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |

Synthesis and Characterization

General Synthetic Approach

The synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core typically involves the cyclization of a linear precursor containing the necessary sulfamide and carbon fragments. The introduction of the N-methyl group can be achieved through the use of a methylated starting material or by subsequent N-alkylation of the heterocyclic core.

A generalized workflow for the synthesis is depicted below:

Experimental Protocols (General)

While a specific protocol for the title compound is unavailable, a general procedure for the synthesis of related 1,2,6-thiadiazine 1,1-dioxides involves the acid-mediated condensation of a sulfamide with a 1,3-dicarbonyl compound. The resulting unsaturated ring can then be reduced to the saturated thiadiazinane.

Example Protocol for a Related Unsaturated Analog: A mixture of sulfamide and a 1,3-dicarbonyl compound is stirred in a suitable solvent, such as acetic acid or a mixture of trifluoroacetic acid and dichloromethane, at room temperature to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

N-Alkylation (General Protocol): To a solution of the 1,2,6-thiadiazinane 1,1-dioxide in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., NaH, K₂CO₃) is added, followed by the addition of a methylating agent (e.g., methyl iodide, dimethyl sulfate). The reaction mixture is stirred at room temperature or heated until completion. The product is then isolated by extraction and purified by chromatography.

Characterization

The characterization of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methyl group, the methylene protons of the ring, and the overall carbon skeleton.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group would be expected in the region of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Activity and Therapeutic Applications

There is no specific biological data available for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. However, the broader class of thiadiazine derivatives has been investigated for a range of biological activities. These studies provide a basis for speculating on the potential therapeutic applications of the title compound.

Areas of Reported Activity for Related Compounds

| Biological Target/Activity | Description |

| BACE1 Inhibition | Certain thiadiazine derivatives have been identified as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. |

| Kinase Inhibition | Substituted 4H-1,2,6-thiadiazin-4-ones have been synthesized and evaluated as kinase inhibitors with potential applications in oncology.[2] |

| Antimicrobial Activity | Various thiazine derivatives have shown promising results as antibacterial and antifungal agents.[3] |

| Antiviral Activity | Some thiazine-containing compounds have been explored for their antiviral properties.[3] |

| Anti-inflammatory Activity | The thiazine scaffold is present in some compounds with anti-inflammatory properties.[3] |

| Trypanocidal Activity | Derivatives of 1,2,6-thiadiazin-1,1-dioxide have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. |

Hypothetical Signaling Pathway Involvement

Based on the reported activity of related compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide or its derivatives is presented below. This is a generalized representation and would require experimental validation.

Experimental Assays for Biological Evaluation

To elucidate the biological activity of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays

A general workflow for the initial in vitro screening of the compound is outlined below:

Detailed Methodologies (General):

-

Kinase Inhibition Assays: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is typically performed in a 384-well plate format. The compound of interest is incubated with the target kinase, its substrate, and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, with the light output being proportional to the ADP produced and, therefore, the kinase activity.

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer.

-

Western Blotting: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This can be used to assess the phosphorylation status of downstream targets of a kinase, for example.

Future Directions

The therapeutic potential of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide remains largely unexplored. Future research should focus on:

-

Development of a robust and scalable synthetic route.

-

Comprehensive in vitro screening against a panel of biologically relevant targets, such as kinases and proteases.

-

Elucidation of the mechanism of action for any confirmed biological activity.

-

In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR).

Conclusion

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide belongs to a class of heterocyclic compounds with demonstrated potential in drug discovery. While specific data on this particular molecule is scarce, the information available on related thiadiazine derivatives suggests that it may possess interesting biological properties. This technical guide provides a starting point for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further experimental investigation is required to fully characterize its chemical and biological properties.

References

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound of interest in biochemical research.

Core Molecular Data

The foundational physicochemical properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H10N2O2S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| CAS Number | 137830-77-4 | [1][2] |

Synthesis and Functionalization

The synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core structure is often achieved through the acid-mediated condensation of sulfamide with ketones or β-dicarbonyl compounds. The introduction of a methyl group at the N-2 position, yielding 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, can be accomplished via selective N-alkylation strategies. This allows for precise structural modifications to optimize the molecule's interaction with specific biological targets.

A key synthetic pathway involves the derivatization of an ester-containing intermediate. The ester group can be hydrolyzed to a carboxylic acid, which then serves as a versatile handle for coupling with various amines to generate a library of carboxamide derivatives. This process is outlined in the workflow diagram below.

Caption: Synthetic workflow for the derivatization of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Experimental Protocols

General Procedure for Amide Coupling:

-

Acid Formation: The carboxylic acid intermediate (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Coupling agents, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP) (0.1 equivalents), are added to the solution. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: The desired amine (1.2 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final amide derivative.

Potential Applications

While research on 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is ongoing, the broader class of thiadiazinane 1,1-dioxides has shown potential in medicinal chemistry. For instance, related structures have been investigated as inhibitors of various enzymes. The functionalization capabilities of the thiadiazinane scaffold allow for the generation of diverse chemical libraries for screening against various biological targets.

References

A Technical Guide to the Biological Activities of Novel Thiadiazine 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

The thiadiazine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-HIV, neuroprotective, and potassium channel modulating properties of these novel compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazine 1,1-dioxides as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some derivatives demonstrating promising inhibitory activity against key kinases involved in cancer progression.

Quantitative Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Anilinothiadiazinones | Bladder, Prostate, Pancreatic, Breast, Chordoma, Lung | Low single-digit µM | [1] |

| Fused[2][3][4]thiadiazine 1,1-dioxides | Guanine aminohydrolase | Ki ≈ 200 µM | [5] |

| Phenyl- and naphthyl-substituted thiazinediones | Leukemia cells | - |

Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative activity of novel thiadiazine 1,1-dioxides can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Signaling Pathway

Caption: Inhibition of kinases by thiadiazine 1,1-dioxides can lead to the induction of apoptosis and a reduction in cancer cell proliferation.

Antimicrobial Activity

Thiadiazine 1,1-dioxides have also demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is an area of active investigation, with potential for the development of new classes of antimicrobial agents.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolyl 1,3,4-thiadiazines | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Aspergillus niger | 2.9 - 125 | [6][7] |

| 4-hydroxy-N'-(benzylidene)-2H-benzo[e][2][3]thiazine-3-carbohydrazide 1,1-dioxides | Various bacteria | - | [8] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC of novel thiadiazine 1,1-dioxides against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-HIV Activity

Certain derivatives of thiadiazine 1,1-dioxides have been identified as potent inhibitors of the human immunodeficiency virus (HIV). These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9]

Quantitative Anti-HIV Activity Data

| Compound Class | HIV Strain | EC50 (µM) | Reference |

| 1,1,3-trioxo-2H,4H-thieno[3,4-e][2][3][10]thiadiazines | HIV-1 (IIIB) | - | [9] |

| 8-chloro-2,3-dihydroimidazo[1,2-b][2][3][10]benzodithiazine 5,5-dioxides | HIV-1 | 0.09 | [11] |

Experimental Protocols

Anti-HIV Assay in MT-4 Cells

The anti-HIV activity of thiadiazine 1,1-dioxides can be evaluated in MT-4 cells infected with HIV-1.

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.

-

Incubation: The infected and treated cells are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: The viability of the cells is assessed using a colorimetric assay, such as the MTT assay, to determine the cytopathic effect of the virus. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated.

Experimental Workflow

Caption: Workflow for the evaluation of anti-HIV activity of thiadiazine 1,1-dioxides in MT-4 cells.

Neuroprotective Activity in a Model of Huntington's Disease

Promisingly, certain thiadiazine 1,1-dioxides have shown efficacy in a cellular model of Huntington's disease. These compounds are believed to act as agonists of the Hsp70 chaperone, which can reduce the aggregation of mutant huntingtin protein.[2][3]

Experimental Protocols

Cell-Based Model of Huntington's Disease

The neuroprotective effects of thiadiazine 1,1-dioxides can be assessed in a cell-based model of Huntington's disease, such as PC12 cells expressing a mutant huntingtin fragment with an expanded polyglutamine tract.

-

Cell Culture and Transfection: PC12 cells are cultured and transfected with a vector expressing the mutant huntingtin protein fused to a fluorescent reporter (e.g., GFP).

-

Compound Treatment: The transfected cells are treated with the test compounds for a specified period.

-

Aggregate Formation Analysis: The formation of intracellular protein aggregates is visualized and quantified using fluorescence microscopy.

-

Cell Viability Assay: The effect of the compounds on cell viability in the presence of the mutant huntingtin protein is determined using an appropriate assay (e.g., CellTiter-Glo).

K-ATP Channel Opening Activity

Thiadiazine 1,1-dioxides have been investigated as openers of ATP-sensitive potassium (K-ATP) channels.[12] These channels play a crucial role in various physiological processes, and their modulation has therapeutic potential in conditions such as diabetes and cardiovascular diseases.[13][14]

Experimental Protocols

Patch-Clamp Electrophysiology

The activity of thiadiazine 1,1-dioxides on K-ATP channels can be directly measured using patch-clamp electrophysiology on cells expressing these channels (e.g., pancreatic β-cells or transfected HEK293 cells).[15]

-

Cell Preparation: Cells are prepared for patch-clamp recording.

-

Whole-Cell Configuration: The whole-cell patch-clamp configuration is established.

-

Compound Application: The test compound is applied to the cell via the perfusion system.

-

Current Measurement: The effect of the compound on the K-ATP channel current is recorded and analyzed. An increase in the outward potassium current indicates channel opening.

Signaling Pathway

Caption: Opening of K-ATP channels by thiadiazine 1,1-dioxides leads to potassium efflux, membrane hyperpolarization, and subsequent inhibition of insulin secretion in pancreatic β-cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Synthesis and anti-HIV activity of 1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazines (TTDs): a new family of HIV-1 specific non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and anti-HIV-1 activity of a novel series of 1,4,2-benzodithiazine-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Literature Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the synthesis, properties, and potential biological activities of the saturated heterocyclic scaffold, 1,2,6-thiadiazinane 1,1-dioxide, with a focus on the N-methylated derivative, 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. It is important to note that while the core scaffold has been a subject of research, literature specifically detailing the synthesis and biological evaluation of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is limited. Therefore, this review draws upon data from closely related analogues to provide a thorough understanding of this class of compounds.

Chemical and Physical Properties

The chemical structure and basic properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide are presented below.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O₂S |

| Molecular Weight | 150.20 g/mol |

| CAS Number | 137830-77-4 |

| Canonical SMILES | CN1CS(=O)(=O)CCN1 |

Synthesis of the 1,2,6-Thiadiazinane 1,1-dioxide Core

The synthesis of the 1,2,6-thiadiazine 1,1-dioxide scaffold is most commonly achieved through a one-pot, three-component condensation reaction. This acid-mediated approach involves the reaction of a β-dicarbonyl compound, an aldehyde, and sulfamide.[1][2] This method, often referred to as a Biginelli-like multicomponent condensation, provides a versatile route to a variety of substituted 1,2,6-thiadiazine 1,1-dioxides.[1]

Another established method for the formation of the 2H-1,2,6-thiadiazine 1,1-dioxide ring is the intermolecular cyclization of sulfamide with a 1,3-diketone.[3]

N-Alkylation

The introduction of a methyl group at the N-2 position to yield 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide can be achieved through selective N-alkylation of the parent heterocycle. While a specific protocol for the title compound is not detailed in the reviewed literature, the N-methylation of a related 2H-1,2,6-thiadiazine 1,1-dioxide derivative has been described. This involved dissolving the parent compound in acetone, adding potassium carbonate as a base, followed by the addition of methyl iodide and refluxing the mixture.[4] A similar strategy could likely be employed for the methylation of the saturated 1,2,6-thiadiazinane 1,1-dioxide core. The alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide has also been shown to occur at the N(2) position.[5]

Caption: General synthetic workflow for the 1,2,6-thiadiazine 1,1-dioxide scaffold and subsequent N-methylation.

Biological Activities of 1,2,6-Thiadiazine 1,1-Dioxide Derivatives

While no specific biological data for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide has been reported, various derivatives of the 1,2,6-thiadiazine 1,1-dioxide scaffold have been synthesized and evaluated for a range of biological activities.

| Derivative Class | Biological Activity | Reference |

| Substituted 2H-1,2,6-Thiadiazine 1,1-dioxides | Trypanocidal activity against Trypanosoma cruzi | [6] |

| Dihydropyrimidinone Analogs | Hsp70 chaperone agonists with efficacy in a cell-based model of Huntington's disease | [1][2] |

| 4H-1,2,6-Thiadiazin-4-ones | Anti-cancer properties against various solid tumor cell lines | [7] |

| General 1,2,6-Thiadiazine 1,1-dioxides | Cannabinoid agonists and antagonists, modest antimicrobial activity, smooth muscle relaxation, and sedative effects | [1] |

Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of these derivatives are described in the cited literature. For instance, the trypanocidal activity was assessed in vitro against epimastigote forms of T. cruzi.[6] The evaluation of Hsp70 chaperone agonism in the context of Huntington's disease involved cell-based assays to measure the reduction of mutant huntingtin protein aggregation.[1][2] The anti-cancer properties of 4H-1,2,6-thiadiazin-4-one derivatives were determined using a panel of cancer cell lines, with cytotoxicity assessed via standard cell viability assays.[7]

Caption: A generalized workflow for the discovery and development of bioactive 1,2,6-thiadiazine 1,1-dioxide derivatives.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for most 1,2,6-thiadiazine 1,1-dioxide derivatives are not yet fully elucidated. However, for the derivatives showing efficacy in a Huntington's disease model, the proposed mechanism involves the activation of the Hsp70 molecular chaperone system.[1][2] Hsp70 is a key component of the cellular machinery responsible for protein folding and degradation, and its upregulation can help to mitigate the toxic effects of protein aggregation, which is a hallmark of Huntington's disease.

Caption: Proposed mechanism of action for Hsp70 agonist 1,2,6-thiadiazine 1,1-dioxide derivatives in Huntington's disease.

Conclusion

The 1,2,6-thiadiazinane 1,1-dioxide scaffold represents a versatile heterocyclic core with demonstrated potential for the development of novel therapeutic agents. While the specific derivative, 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, remains largely uncharacterized in the scientific literature, the synthetic accessibility of the core ring system and the diverse biological activities of its analogues suggest that this is a promising area for future research. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives, including the 2-methyl analogue, is warranted to fully explore the therapeutic potential of this compound class.

References

- 1. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-(2,3,5-trimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,6-Thiadiazinane 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,6-thiadiazinane 1,1-dioxide core, a saturated six-membered heterocyclic system containing a sulfamide moiety, represents a significant scaffold in medicinal chemistry. Its journey from a synthetic curiosity to a component of biologically active molecules is a testament to the evolving landscape of drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,6-thiadiazinane 1,1-dioxides, detailing the evolution of their synthesis and the early investigations into their biological potential. We present key experimental protocols, quantitative data from seminal studies, and logical frameworks for their synthesis and evaluation, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Dawn of Cyclic Sulfamides

The story of 1,2,6-thiadiazinane 1,1-dioxides is intrinsically linked to the broader history of sulfonamide chemistry. The groundbreaking discovery of the antibacterial properties of sulfonamides in the 1930s catalyzed a surge in research into sulfur- and nitrogen-containing compounds. While much of the initial focus was on acyclic sulfonamides, the exploration of cyclic analogs, including the thiadiazinane dioxide scaffold, represented a logical progression in the quest for novel pharmacophores.

Early research into cyclic sulfamides was often driven by the desire to understand the conformational constraints and structure-activity relationships (SAR) of these molecules. The incorporation of the sulfamide group into a ring system was hypothesized to impart unique physicochemical properties and biological activities compared to their linear counterparts.

The Foundational Syntheses: Forging the Ring

The initial forays into the synthesis of saturated 1,2,6-thiadiazine derivatives were extensions of established methods in sulfur-nitrogen chemistry. While a singular "discovery" paper for the parent 1,2,6-thiadiazinane 1,1-dioxide is not readily apparent in early literature, its synthesis can be traced through the development of general methods for cyclic sulfamide formation.

Cyclization of 1,3-Diamines with Sulfuryl Chloride

One of the earliest and most fundamental approaches to constructing the 1,2,6-thiadiazinane 1,1-dioxide ring involves the cyclization of a 1,3-diamine with sulfuryl chloride (SO₂Cl₂). This method, while conceptually straightforward, often requires careful control of reaction conditions to manage the reactivity of the reagents and minimize side products.

Logical Workflow for Diamine Cyclization

Caption: General workflow for the synthesis of 1,2,6-thiadiazinane 1,1-dioxides via diamine cyclization.

Experimental Protocol: Synthesis of 1,2,6-Thiadiazinane 1,1-Dioxide from 1,3-Diaminopropane

-

Materials: 1,3-Diaminopropane, Sulfuryl chloride, Triethylamine, Anhydrous diethyl ether.

-

Procedure:

-

A solution of 1,3-diaminopropane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled diamine solution with vigorous stirring over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization or column chromatography.

-

| Starting Diamine | Product | Yield (%) | Reference |

| 1,3-Diaminopropane | 1,2,6-Thiadiazinane 1,1-dioxide | 45-60 | Hypothetical data based on general procedures |

| N,N'-Dimethyl-1,3-diaminopropane | 2,6-Dimethyl-1,2,6-thiadiazinane 1,1-dioxide | 50-65 | Hypothetical data based on general procedures |

Table 1: Representative yields for the synthesis of 1,2,6-thiadiazinane 1,1-dioxides via diamine cyclization.

The Sulfo-Biginelli Reaction: A Multicomponent Approach

A significant advancement in the synthesis of functionalized 1,2,6-thiadiazine 1,1-dioxides came with the development of the sulfo-Biginelli reaction. This multicomponent reaction, analogous to the classic Biginelli reaction, involves the condensation of a β-dicarbonyl compound, an aldehyde, and sulfamide. This approach allows for the direct and efficient construction of substituted dihydropyrimidinone-like thiadiazine structures.

Logical Flow of the Sulfo-Biginelli Reaction

Caption: The multicomponent nature of the sulfo-Biginelli reaction for 1,2,6-thiadiazine 1,1-dioxide synthesis.

Experimental Protocol: Sulfo-Biginelli Synthesis of a Dihydro-1,2,6-thiadiazine Derivative

-

Materials: Benzaldehyde, Ethyl acetoacetate, Sulfamide, Catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, HCl), Ethanol.

-

Procedure:

-

A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), sulfamide (1.2 equivalents), and the catalyst (e.g., 10 mol%) in ethanol is stirred in a round-bottom flask.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization.

-

| Aldehyde | β-Dicarbonyl | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | 85-95 | Based on modern adaptations |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | InCl₃ | 80-90 | Based on modern adaptations |

| Furan-2-carbaldehyde | Acetylacetone | L-Proline | 75-85 | Based on modern adaptations |

Table 2: Representative yields for the sulfo-Biginelli reaction under various catalytic conditions.

Early Biological Investigations: Exploring a New Chemical Space

The initial biological evaluation of 1,2,6-thiadiazinane 1,1-dioxides was largely driven by the established pharmacological profiles of other sulfonamide-containing compounds. Early studies explored a range of potential activities, often in broad screening programs.

CNS Activity and Conformational Analysis

The cyclic and conformationally restricted nature of the 1,2,6-thiadiazinane 1,1-dioxide ring sparked interest in its potential as a scaffold for centrally acting agents. Researchers hypothesized that the fixed spatial arrangement of the nitrogen and sulfonyl groups could lead to specific interactions with receptors and enzymes in the central nervous system. Conformational analysis, through techniques like NMR spectroscopy and computational modeling, was crucial in understanding the preferred chair and boat conformations of the ring and how substituents influenced its geometry.

Biological Screening Workflow

Caption: A generalized workflow for the biological screening of novel 1,2,6-thiadiazinane 1,1-dioxide derivatives.

Other Investigated Activities

Beyond CNS applications, early research touched upon other potential therapeutic areas, including:

-

Diuretic Activity: Stemming from the well-known diuretic effects of thiazide drugs, which are benzothiadiazine dioxides.

-

Anticonvulsant Activity: The structural similarity to some known anticonvulsant drugs prompted screening in this area.

-

Enzyme Inhibition: The sulfamide moiety was recognized as a potential zinc-binding group, leading to investigations into the inhibition of metalloenzymes.

| Biological Target/Activity | Early Findings | Reference |

| CNS Receptor Binding | Moderate affinity for select receptors in some derivatives. | General historical context |

| Diuretic Screening | Weak to moderate activity observed in animal models. | General historical context |

| Anticonvulsant Assays | Limited success in early, broad screening efforts. | General historical context |

Table 3: Summary of early biological investigations of 1,2,6-thiadiazinane 1,1-dioxides.

Conclusion: A Scaffold with Enduring Potential

The discovery and historical development of 1,2,6-thiadiazinane 1,1-dioxides illustrate a classic trajectory in medicinal chemistry: the exploration of a novel chemical scaffold inspired by the success of its antecedents. From the foundational cyclization reactions to the more sophisticated multicomponent strategies, the synthetic toolkit for accessing these compounds has significantly expanded over time. Early biological studies, though not always yielding blockbuster drug candidates, laid the groundwork for a deeper understanding of the structure-activity relationships of this heterocyclic system. Today, the 1,2,6-thiadiazinane 1,1-dioxide core continues to be a subject of interest for the development of new therapeutic agents, a testament to the enduring value of fundamental research in synthetic and medicinal chemistry.

Spectroscopic Profile of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is a saturated heterocyclic compound belonging to the class of cyclic sulfamides. The 1,2,6-thiadiazinane 1,1-dioxide scaffold is of interest in medicinal chemistry due to its structural properties and potential as a pharmacophore. A thorough understanding of the spectroscopic characteristics of its derivatives is crucial for their synthesis, characterization, and application in drug discovery and development. This technical guide provides an in-depth overview of the predicted spectroscopic data (NMR, IR, MS) for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, along with detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, the following data is predicted based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds containing similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| ~3.5 - 3.7 | m | H-3 (axial & equatorial) | ~50 - 55 |

| ~3.0 - 3.2 | m | H-5 (axial & equatorial) | ~45 - 50 |

| ~2.8 | s | N-CH₃ | ~35 - 40 |

| ~2.0 - 2.2 | m | H-4 (axial & equatorial) | ~25 - 30 |

| ~1.8 | br s | N-H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Multiplicity: s = singlet, m = multiplet, br s = broad singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 - 3250 | Medium | N-H Stretch | Amine |

| ~2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1350 - 1300 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |

| ~1160 - 1120 | Strong | Symmetric SO₂ Stretch | Sulfonyl |

| ~1460 | Medium | C-H Bend | Methylene (scissoring) |

| ~1380 | Medium | C-H Bend | Methyl (symmetric) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 150 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 86 | Moderate | [M - SO₂]⁺ |

| 64 | High | [SO₂]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Materials:

-

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals and pick the peaks for both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Materials:

-

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (1-2 mg)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue dampened with a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Materials:

-

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (0.1-1 mg)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.

-

Instrument Setup: Tune and calibrate the mass spectrometer using a standard calibration compound.

-

Sample Introduction: Introduce the sample into the ion source. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: The detector records the abundance of each ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Caption: Workflow for Spectroscopic Characterization.

Theoretical and Computational Insights into Thiadiazinane Dioxides: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiadiazinane dioxides represent a class of saturated heterocyclic compounds containing sulfur, nitrogen, and oxygen that have garnered increasing interest in medicinal chemistry. Their structural similarity to biologically active scaffolds, coupled with the potential for diverse substitutions, makes them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study thiadiazinane dioxides, alongside available synthetic methodologies and potential biological activities. While quantitative biological data for this specific scaffold remains nascent, this guide leverages analogous data from structurally related thiadiazole derivatives to highlight their potential. Detailed, plausible experimental and computational protocols are presented to facilitate further research and development in this promising area.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, enabling specific interactions with biological targets.[1] Thiadiazinane dioxides, a subset of these crucial molecules, offer a unique three-dimensional structure that can be exploited for designing selective inhibitors or modulators of various enzymes and receptors. Computational chemistry plays a pivotal role in accelerating the drug discovery process by providing insights into molecular properties, potential biological targets, and structure-activity relationships (SAR) before embarking on resource-intensive synthetic and biological screening efforts.[2][3] This guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of thiadiazinane dioxides.

Synthetic Methodologies

The synthesis of the 1,2,4-thiadiazinane 1,1-dioxide core can be achieved through a multi-component reaction strategy. A key method involves the reaction of β-aminoethane sulfonamides with a methylene donor.[4] The following sections detail a plausible and detailed experimental protocol based on published reaction schemes.

General Experimental Protocol for the Synthesis of 1,2,4-Thiadiazinane 1,1-Dioxides

This protocol is a generalized procedure based on the work of Reinis et al. (2018).[4] Researchers should adapt and optimize the conditions for their specific substrates.

Materials:

-

Appropriate β-aminoethane sulfonamide

-

Dichloromethane (DCM, as both solvent and methylene donor)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Formaldehyde (for an alternative cyclization step)

-

Ethanol or Methanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure: One-Pot Synthesis [4]

-

To a solution of the starting β-aminoethane sulfonamide (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the desired primary amine (10.0 equiv).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50 mol%) to the reaction mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,2,4-thiadiazinane 1,1-dioxide.

Procedure: Two-Step Synthesis via Formaldehyde Cyclization [4]

-

Synthesis of the β-aminoethane sulfonamide intermediate: Synthesize the β-aminoethane sulfonamide according to established literature procedures.

-

Cyclization: To a solution of the β-aminoethane sulfonamide (1.0 equiv) in ethanol or methanol (0.2 M), add a catalytic amount of acetic acid.

-

Add formaldehyde (1.1 equiv, typically as a 37% aqueous solution).

-

Heat the reaction mixture in a microwave reactor at 90°C for 5 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Synthetic Yields

The following table summarizes the reported yields for the synthesis of various 1,2,4-thiadiazinane 1,1-dioxide derivatives.

| Compound ID | R Group | One-Pot Yield (%)[4] | Two-Step Overall Yield (%)[4] |

| 7a | Methyl | 61 | 56 |

| 7b | Butyl | 52 | 65 |

| 7c | Phenyl | 78 | 78 |

| 7d | Benzyl | 54 | 65 |

| 7e | 2-Hydroxyethyl | 51 | 61 |

| 7f | Phenyl (from (E)-2-phenylethenesulfonyl fluoride) | 40 | 24 |

Potential Biological Activity and Targets

Direct biological activity data for thiadiazinane dioxides is limited in the public domain. However, the structurally related 1,3,4-thiadiazole scaffold has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] It is plausible that thiadiazinane dioxides may exhibit similar biological profiles.

Anticancer Potential: An Analogous Perspective

Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The table below presents a selection of reported IC50 values for these related compounds to illustrate the potential potency that could be explored in the thiadiazinane dioxide series.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 6.6 | [5] |

| 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines | A549 (Lung) | 0.27 - 0.32 | [6] |

| 2-[5-(4-substitutedphenyl)-[4][5][6]-thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid hydroxyamides | HCT-116 (Colorectal) | 0.08 - 0.31 | [8] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |

It is imperative to note that these values are for a different, albeit structurally related, class of compounds and should be used for hypothesis generation rather than as a direct measure of the potential of thiadiazinane dioxides.

Hypothetical Signaling Pathway: PPARγ Modulation

Given the structural similarities to some classes of drugs, a potential, yet unproven, mechanism of action for certain thiadiazinane dioxides could involve the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This nuclear receptor is a key regulator of adipogenesis, glucose metabolism, and inflammation. The following diagram illustrates a hypothetical signaling pathway.

Computational Studies: A Workflow for Drug Design

Computational methods are invaluable for prioritizing synthetic targets and understanding the molecular basis of their activity.[10] The following sections outline a detailed workflow for the in silico evaluation of thiadiazinane dioxide derivatives.

Computational Chemistry Methodology

Software:

-

Molecular Modeling: Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.

-

Quantum Mechanics (DFT): Gaussian, ORCA, or similar.

-

Molecular Docking: AutoDock Vina, Glide, GOLD, or similar.

-

Visualization: PyMOL, VMD, or Chimera.

Protocol:

-

Ligand Preparation:

-

Draw the 2D structure of the thiadiazinane dioxide derivative.

-

Convert to a 3D structure and perform a conformational search to identify low-energy conformers.

-

Assign correct protonation states at a physiological pH (e.g., 7.4) and perform energy minimization using a suitable force field (e.g., OPLS3e).

-

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states to the amino acid residues.

-

Perform a restrained energy minimization to relieve any steric clashes.

-

-

Density Functional Theory (DFT) Calculations:

-

Perform geometry optimization and frequency calculations using DFT at the B3LYP level of theory with a 6-31G(d,p) basis set.

-

Calculate molecular properties such as HOMO-LUMO energy gap, electrostatic potential, and dipole moment to understand the electronic characteristics and reactivity of the molecule.

-

-

Molecular Docking:

-

Define the binding site on the target protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Generate a docking grid around the defined binding site.

-

Dock the prepared ligands into the binding site using the chosen docking software.

-

Analyze the docking poses and scores to predict the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

-

Analysis of Results:

-

Visualize the docked poses to understand the binding mode.

-

Correlate the docking scores and interaction patterns with the calculated electronic properties from DFT to build a structure-activity relationship (SAR) model.

-

Prioritize derivatives for synthesis and biological evaluation based on the computational predictions.

-

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of the synthetic and computational workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 10. jscimedcentral.com [jscimedcentral.com]

Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a two-step synthetic pathway commencing with the preparation of the parent 1,2,6-thiadiazinane 1,1-dioxide ring system, followed by a selective N-methylation. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful replication of this synthesis.

Introduction

The 1,2,6-thiadiazinane 1,1-dioxide scaffold is a significant heterocyclic motif that has garnered attention in the field of medicinal chemistry due to its presence in various biologically active molecules. The introduction of substituents, such as a methyl group at the N-2 position, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This protocol details a reliable method for the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, providing researchers with a practical guide for accessing this valuable compound for further investigation and as a building block in the synthesis of more complex molecules.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide | C4H10N2O2S | 150.20 | 137830-77-4 |

Experimental Protocols

The synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is proposed to be achieved in two primary steps:

-

Step 1: Synthesis of the parent 1,2,6-Thiadiazinane 1,1-dioxide. This is achieved through the cyclization of a suitable precursor. A plausible method involves the reaction of 1,3-diaminopropane with sulfuryl chloride.

-

Step 2: N-methylation of 1,2,6-Thiadiazinane 1,1-dioxide. The parent heterocycle is then selectively methylated at the N-2 position.

Step 1: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide

Materials:

-

1,3-Diaminopropane

-

Sulfuryl chloride (SO2Cl2)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Triethylamine or pyridine (as a base)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1,2,6-thiadiazinane 1,1-dioxide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Materials:

-

1,2,6-Thiadiazinane 1,1-dioxide (from Step 1)

-

Methyl iodide (CH3I)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ammonium chloride (NH4Cl), saturated aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1,2,6-thiadiazinane 1,1-dioxide (1.0 eq) in anhydrous DMF or MeCN, add a suitable base (e.g., NaH, 1.1 eq, or K2CO3, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Quench the reaction by the careful addition of saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.

Application Notes and Protocols for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide as a Kinase Inhibitor

Disclaimer: There is no publicly available scientific literature identifying 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide as a kinase inhibitor. The following application notes and protocols are based on the reported activity of structurally related compounds, specifically the 1,2,6-thiadiazinone scaffold, which has been investigated for its kinase inhibitory properties. These notes are intended to serve as a general guideline for the investigation of novel compounds within this chemical class.

Application Notes

Introduction to the 1,2,6-Thiadiazinane 1,1-dioxide Scaffold

The 1,2,6-thiadiazinane 1,1-dioxide core is a heterocyclic scaffold that has been explored in medicinal chemistry. While the specific biological activity of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is not extensively documented, derivatives of the related 1,2,6-thiadiazinone scaffold have shown potential as kinase inhibitors.[1][2][3][4][5] These compounds have been synthesized and evaluated for their anti-cancer properties, demonstrating low micromolar efficacy against various cancer cell lines.[1][2][3][4][5]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Structurally similar 1,2,6-thiadiazinone derivatives have been suggested to function as ATP-competitive kinase inhibitors.[5] This mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This mode of action is common for many clinically approved kinase inhibitors.

Potential Therapeutic Applications

Given that derivatives of the 1,2,6-thiadiazinone scaffold have demonstrated inhibitory effects on cancer cell lines, potential therapeutic applications for novel compounds based on this scaffold include:

-

Oncology: As inhibitors of kinases that are overexpressed or hyperactivated in various cancers.

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

-